molecular formula C12H16N4O2S2 B12761960 7-(1,3-Dithian-2-ylmethyl)theophylline CAS No. 116763-37-2

7-(1,3-Dithian-2-ylmethyl)theophylline

Cat. No.: B12761960
CAS No.: 116763-37-2
M. Wt: 312.4 g/mol
InChI Key: QWURTKQODPNCHF-UHFFFAOYSA-N
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Description

7-(1,3-Dithian-2-ylmethyl)theophylline is a derivative of theophylline, a well-known methylxanthine used primarily as a bronchodilator for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is characterized by the presence of a dithiane group attached to the theophylline structure, which potentially modifies its pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(1,3-Dithian-2-ylmethyl)theophylline typically involves the reaction of theophylline with 1,3-dithiane. The reaction is carried out under controlled conditions, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds through the formation of a nucleophilic intermediate, which then attacks the theophylline molecule to form the desired product .

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 7-(1,3-Dithian-2-ylmethyl)theophylline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-(1,3-Dithian-2-ylmethyl)theophylline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of sulfur-containing heterocycles and other complex molecules.

    Biology: Studied for its potential effects on cellular processes due to its structural similarity to theophylline.

    Medicine: Investigated for its bronchodilator properties and potential use in treating respiratory diseases.

    Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 7-(1,3-Dithian-2-ylmethyl)theophylline is similar to that of theophylline. It acts as a phosphodiesterase inhibitor, leading to increased levels of cyclic AMP (cAMP) in cells. This results in the relaxation of smooth muscle, particularly in the bronchi, leading to bronchodilation. Additionally, the compound has decreased affinity for adenosine receptors, which may contribute to its improved safety profile compared to theophylline .

Properties

CAS No.

116763-37-2

Molecular Formula

C12H16N4O2S2

Molecular Weight

312.4 g/mol

IUPAC Name

7-(1,3-dithian-2-ylmethyl)-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C12H16N4O2S2/c1-14-10-9(11(17)15(2)12(14)18)16(7-13-10)6-8-19-4-3-5-20-8/h7-8H,3-6H2,1-2H3

InChI Key

QWURTKQODPNCHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCCS3

Origin of Product

United States

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